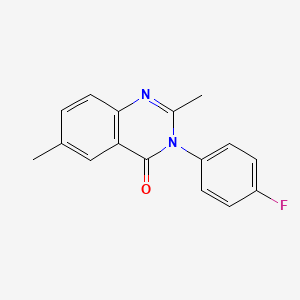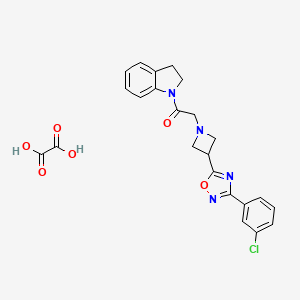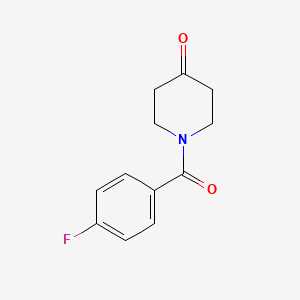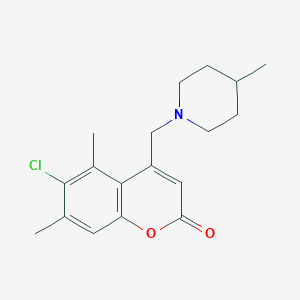
3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolinones are a class of heterocyclic compounds that have attracted significant interest due to their broad spectrum of biological activities. The compound 3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone is a derivative of the quinazolinone family, which is known for its diverse pharmacological properties, including antimalarial, antitumor, anticonvulsant, and antimicrobial activities . The presence of a fluorine atom on the phenyl ring at the 3-position is likely to influence the biological activity of the compound due to the electron-withdrawing nature of fluorine, which can affect the molecular interactions with biological targets.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the cyclization of anthranilamide or its derivatives. For instance, 3,6-disubstituted fluorans containing 4(3H)-quinazolinone-3-yl groups can be synthesized by reacting various substituted benzoxazine-4-ones with 3-aminophenol . Similarly, the synthesis of 2-(4-fluorophenyl)-quinazolin-4(3H)-one, a closely related compound, involves the use of palladium-catalyzed intramolecular aerobic oxidative C-H amination of 2-aryl-3-(arylamino)quinazolinones . This suggests that the synthesis of 3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone could also involve a cyclization step, possibly through a similar palladium-catalyzed reaction or other condensation reactions.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The substitution of the quinazolinone ring, such as the addition of a fluorophenyl group, can significantly alter the electronic distribution and steric hindrance, which in turn can affect the compound's reactivity and interaction with biological targets . The crystal structure analysis of a similar compound, 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, revealed a monoclinic system with specific unit cell parameters, indicating that the substitution pattern can lead to different crystal packing arrangements .
Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including phosphorylation, cyclization, and amination, depending on the substituents present on the ring system. For example, 3-(2-(ethynyl)phenyl)quinazolinones can participate in visible-light-induced cascade cyclization reactions to form phosphorylated quinolino[2,1-b]quinazolinones . The presence of a fluorophenyl group could potentially influence such reactions by affecting the electron density of the quinazolinone ring and thus its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The introduction of fluorine atoms and other substituents can affect the compound's lipophilicity, solubility, and stability. For instance, the hypolipidemic activity of quinazolinones is affected by the substitution pattern on the ring system, with certain substitutions leading to increased activity . The presence of a 4-fluorophenyl group could potentially enhance the lipophilicity of the compound, which may influence its biological activity and pharmacokinetic properties.
科学的研究の応用
Antimicrobial Applications
3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone and its derivatives have been studied for their potential as antimicrobial agents. For instance, novel fluorine-containing derivatives bearing quinazolinone along with 4-thiazolidinone were synthesized, showing remarkable in vitro antimicrobial potency against various bacterial strains and fungi (Desai et al., 2013). Moreover, 1-(4-oxo-3-(4-fluorophenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives were screened for their antimicrobial activity against selected gram-positive and gram-negative bacteria (Alagarsamy et al., 2016).
Antitumor and Cytotoxicity Studies
Several studies have explored the potential of quinazolinone derivatives in cancer treatment. Synthesis of 3-[[(3-phenyl-4(3H)-quinazolinone-2-yl)mercaptoacetyl]hydrazono]-1H-2-indolinones led to the discovery of compounds with favorable cytotoxicity against renal cancer cell lines (Gürsoy & Karalı, 2003). Additionally, 4(3H)-quinazolinone derivatives with dithiocarbamate side chains showed significant in vitro antitumor activity against human myelogenous leukemia K562 cells (Cao et al., 2005).
Sensor Applications
Quinazolinone derivatives have also been used in sensor technology. A study utilized 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone as a fluoroionophore for Fe(3+) sensitive optochemical sensors, demonstrating its efficiency in detecting iron ions in pharmaceutical preparations (Zhang et al., 2007).
Analgesic Activity
The compound's derivatives have also been examined for their analgesic properties. For instance, the synthesis of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one demonstrated significant in vitro analgesic activity (Osarodion, 2023).
Corrosion Inhibition
Research into quinazolinone derivatives has even extended into materials science, with studies investigating their efficacy as corrosion inhibitors for mild steel in acidic mediums, showing that these compounds can form a protective layer on the metal surface (Errahmany et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-fluorophenyl)-2,6-dimethylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-10-3-8-15-14(9-10)16(20)19(11(2)18-15)13-6-4-12(17)5-7-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETCHZKMBRLVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide](/img/structure/B2512184.png)
![2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2512185.png)
![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2512187.png)
![N,N-diisopropyl-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2512188.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2512192.png)

![2-[(3-Methylbutyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2512197.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2512199.png)
![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2512200.png)

![6-(pyrrolidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2512203.png)

